molecular formula C12H15NO B8769772 1,3,3-Trimethyl-4-phenylazetidin-2-one CAS No. 29668-85-7

1,3,3-Trimethyl-4-phenylazetidin-2-one

Cat. No. B8769772
CAS RN: 29668-85-7
M. Wt: 189.25 g/mol
InChI Key: PZJSRBNCLYPRCV-UHFFFAOYSA-N
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Patent
US05866592

Procedure details

Sodium hydride (60% oil) (0.48 g, 12 mmol) was added at 0° C. to a tetrahydrofuran (40 ml) solution of 4-phenyl-3,3-dimethyl-2-azetidinone (1.75 g, 10 mmol) as prepared in Example 2-(2) and the mixture was reacted at 0° C. for 15 minutes. To the reaction solution, methyl iodide (0.74 ml, 12 mol) was added dropwise and the temperature of the mixture was returned to room temperature. The reaction was performed for 2 hours and stopped by adding a saturated aqueous solution of ammonium chloride. The reaction mixture was extracted 2 times with ethyl acetate and washed 3 times with a saturated aqueous solution of NaCl. The organic layer was dried over anhydrous sodium sulfate and the solvent was distilled off. The obtained oil was applied to a silica gel column and eluted with a mixed solution (hexane:ethyl acetate=2:1). The desired fractions were collected and the solvents were distilled off to yield N-methyl-4-phenyl-3,3-dimethyl-2-azetidinone (1.89 g, quant.).
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([CH:9]2[NH:12][C:11](=[O:13])[C:10]2([CH3:15])[CH3:14])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:16]I.[Cl-].[NH4+]>O1CCCC1>[CH3:16][N:12]1[CH:9]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:10]([CH3:15])([CH3:14])[C:11]1=[O:13] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.75 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1C(C(N1)=O)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.74 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 0° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted 2 times with ethyl acetate
WASH
Type
WASH
Details
washed 3 times with a saturated aqueous solution of NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
WASH
Type
WASH
Details
eluted with a mixed solution (hexane:ethyl acetate=2:1)
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
DISTILLATION
Type
DISTILLATION
Details
the solvents were distilled off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(C(C1C1=CC=CC=C1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.